(4-Bromophenyl)(4-ethylphenyl)methanol
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Overview
Description
(4-Bromophenyl)(4-ethylphenyl)methanol: is an organic compound characterized by a bromophenyl group and an ethylphenyl group attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4-ethylphenyl)methanol typically involves the following steps:
Bromination: : Starting with 4-ethylbenzene, bromination is performed using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group, forming 4-bromo-4-ethylbenzene.
Formation of Methanol Derivative: : The brominated compound is then reacted with methanol under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
Chemical Reactions Analysis
(4-Bromophenyl)(4-ethylphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: : The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: : Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: : Substitution reactions at the bromo group can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: : Nucleophiles such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: : 4-Bromophenyl(4-ethylphenyl)carbonyl compounds.
Reduction: : 4-Bromophenyl(4-ethylphenyl)amines.
Substitution: : Various halogenated or alkylated derivatives.
Scientific Research Applications
(4-Bromophenyl)(4-ethylphenyl)methanol: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and antioxidant activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Bromophenyl)(4-ethylphenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes.
Comparison with Similar Compounds
(4-Bromophenyl)(4-ethylphenyl)methanol: can be compared to other similar compounds such as 4-Bromophenylacetic acid and 4-Bromophenethyl alcohol . While these compounds share structural similarities, This compound
List of Similar Compounds
4-Bromophenylacetic acid
4-Bromophenethyl alcohol
4-Bromophenylmethanol
4-Ethylbenzene
Properties
IUPAC Name |
(4-bromophenyl)-(4-ethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10,15,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJATVSQVYHBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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